molecular formula C10H8N2O2S B2736692 (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1396890-14-4

(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2736692
CAS No.: 1396890-14-4
M. Wt: 220.25
InChI Key: YANPPMYGZBYUIH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule featuring an acrylamide linker connecting an isoxazole and a thiophene heterocycle. This specific architecture is of significant interest in medicinal chemistry and chemical biology, particularly in the development of novel anticancer agents. Compounds incorporating these heterocyclic systems have demonstrated potent cytotoxic activities against a range of cancer cell lines in preclinical research . The core structural motif of this compound is associated with promising research applications. The isoxazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in pharmacologically active molecules . Meanwhile, the 3-(thiophen-2-yl)acrylamide segment is a key functional group in several investigated compounds that have shown efficacy in inducing apoptosis and cell cycle arrest in models of colorectal carcinoma and other malignancies . Related analogues have been reported to interact with critical biomolecules like DNA, potentially leading to cleavage and inhibition of cancer cell proliferation . This product is provided for research purposes to support investigations into heterocyclic chemistry, the synthesis of bioactive molecules, and the exploration of new mechanisms of action in oncology and related fields. It is intended for use by qualified research scientists in a controlled laboratory setting. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-N-(1,2-oxazol-4-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-10(12-8-6-11-14-7-8)4-3-9-2-1-5-15-9/h1-7H,(H,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANPPMYGZBYUIH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide typically involves the formation of the acrylamide moiety followed by the introduction of the isoxazole and thiophene rings. Common synthetic routes may include:

    Acrylamide Formation: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

    Isoxazole Ring Formation: Isoxazole rings can be synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.

    Thiophene Ring Introduction: Thiophene rings can be introduced through cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted isoxazoles.

Scientific Research Applications

(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The isoxazole and thiophene rings could play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

(E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a): Differs in the substitution of the isoxazole ring with a morpholine-phenyl group. This modification enhances solubility but reduces binding affinity for α7 nAChRs compared to thiophene-acrylamide derivatives .

(E)-3-(Furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide (26b): Replaces thiophene with furan, decreasing π-π stacking interactions due to furan’s lower aromaticity, leading to reduced antinociceptive activity in mice models .

(E)-N-((2,2-dimethyl-4-oxo-tetrahydroquinolin-6-yl)methyl)-3-(thiophen-2-yl)acrylamide (14f): Incorporates a tetrahydroquinoline scaffold, improving blood-brain barrier penetration and α7 nAChR modulation efficacy (69% yield, HRMS confirmed) .

Table 2: Pharmacological Profiles

Compound α7 nAChR EC₅₀ (μM) CaV2.2 Inhibition (%) Antinociceptive ED₅₀ (mg/kg)
Target compound N/A N/A N/A
DM497 0.12 85 15
26a 1.8 45 35
14f 0.45 60 22

Biological Activity

(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both isoxazole and thiophene rings, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O2SC_{10}H_{8}N_{2}O_{2}S with a molecular weight of 220.25 g/mol. The compound's structure is characterized by the presence of an isoxazole ring and a thiophene ring attached to an acrylamide moiety, which may enhance its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₈N₂O₂S
Molecular Weight220.25 g/mol
CAS Number1396890-14-4

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Acrylamide Formation : Reaction of an appropriate amine with acryloyl chloride under basic conditions.
  • Isoxazole Ring Formation : Synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.
  • Thiophene Ring Introduction : Achieved through cross-coupling reactions such as Suzuki or Stille coupling.

These synthetic routes allow for the efficient production of the compound, which can then be utilized in various biological assays.

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes or receptors. The unique structural features provided by the isoxazole and thiophene rings may facilitate binding to target molecules, thus modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors influencing various signaling pathways.

Case Studies and Findings

  • Anticancer Activity : Similar acrylamide derivatives have shown promising anticancer properties by inducing apoptosis in cancer cell lines. For instance, compounds with isoxazole moieties have been reported to inhibit tumor growth in various cancer models.
    • A study demonstrated that derivatives containing isoxazole exhibited IC50 values in the low micromolar range against colorectal carcinoma cells, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Properties : Thiophene-containing compounds have been reported to possess significant antimicrobial activity against various pathogens, indicating that this compound may also exhibit similar properties .
  • Anti-inflammatory Effects : Isoxazole derivatives have been associated with anti-inflammatory activities through the inhibition of pro-inflammatory cytokines . This suggests that this compound could be explored for its potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructure TypeNotable Activity
(E)-N-(isoxazol-4-yl)-3-(phenyl)acrylamideIsoxazole + PhenylAnticancer properties
(E)-N-(isoxazol-4-yl)-3-(furan-2-yl)acrylamideIsoxazole + FuranAntimicrobial activity

The presence of both the isoxazole and thiophene rings in this compound may confer distinct electronic properties compared to its analogs, potentially influencing its reactivity and biological interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the acryloyl chloride intermediate by reacting 3-(thiophen-2-yl)acrylic acid with ethyl chloroformate and N-methylmorpholine in dichloromethane (DCM) at 35°C .
  • Step 2 : Coupling the acryloyl chloride with isoxazol-4-amine under basic conditions (e.g., sodium hydride in DMF) to form the acrylamide bond. Reaction progress is monitored via TLC, and purification is achieved via column chromatography using ethyl acetate/petroleum ether gradients .
  • Key reagents : EDCI (for carboxyl activation), DMF (solvent), and hydroxylamine (for hydroxamate derivatives if applicable) .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, the (E)-configuration is confirmed by trans-vinylic proton coupling constants (J=1516HzJ = 15–16 \, \text{Hz}) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages to confirm purity .

Q. What initial biological screening assays are relevant for this compound?

  • Methodological Answer : Preliminary bioactivity screening includes:

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., using ATP-competitive probes) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Methodological Answer :

  • Reaction Optimization : Use kinetic control by adjusting temperature (e.g., 0–5°C for exothermic steps) and solvent polarity (e.g., THF for better solubility of intermediates) .
  • Catalysis : Employ Pd/C or copper catalysts for Suzuki-Miyaura couplings if aryl halides are present in intermediates .
  • Purification : Replace traditional column chromatography with preparative HPLC for higher-purity isolates (>98%) .

Q. How to resolve contradictions in spectral data (e.g., variable NMR coupling constants)?

  • Methodological Answer :

  • Solvent Effects : Record NMR in deuterated DMSO or CDCl3_3 to stabilize conformers and reduce signal splitting .
  • 2D NMR : Use HSQC and HMBC to assign overlapping proton/carbon signals, especially near thiophene and isoxazole rings .
  • Dynamic Effects : Variable-temperature NMR can identify rotational barriers (e.g., around the acrylamide bond) causing splitting discrepancies .

Q. What strategies enhance bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the thiophene ring to improve enzyme binding affinity .
  • Scaffold Hybridization : Combine with sulfonamide or pyrazole moieties (e.g., as in related compounds) to target multiple biological pathways .
  • Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide synthetic modifications .

Q. How to address discrepancies in biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce variability .
  • Metabolic Stability : Test liver microsome stability to rule out rapid degradation as a cause of false negatives .
  • Off-Target Profiling : Perform kinome-wide screening to identify unintended interactions that may explain conflicting data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.